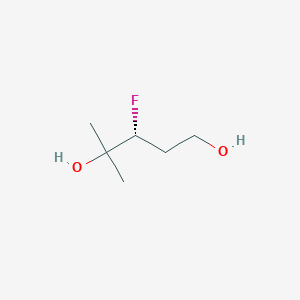

(R)-3-Fluoro-4-methyl-1,4-pentanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-fluoro-4-methylpentane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO2/c1-6(2,9)5(7)3-4-8/h5,8-9H,3-4H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUGPYWTSBBCMO-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CCO)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CCO)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3 Fluoro 4 Methyl 1,4 Pentanediol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, (R)-3-Fluoro-4-methyl-1,4-pentanediol, reveals several strategic disconnections to identify plausible starting materials and key intermediates. The primary challenge lies in the stereocontrolled introduction of the fluorine atom at the C3 position and establishing the desired (R) configuration.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: C-F Bond Formation via Nucleophilic Fluorination. This approach involves the disconnection of the C-F bond, leading to a chiral epoxide intermediate. This key epoxide can be derived from a corresponding chiral allylic alcohol, which in turn can be synthesized from commercially available starting materials. The stereochemistry at C4 is established early in the sequence and directs the subsequent fluorination step.

Pathway B: C-F Bond Formation via Electrophilic Fluorination. An alternative disconnection of the C-F bond points towards a β-hydroxy ketone precursor. The stereocenter at C4 can be installed via asymmetric reduction or from a chiral pool starting material. Subsequent enolization and reaction with an electrophilic fluorinating agent would then introduce the fluorine atom. The diastereoselectivity of this step is critical.

These disconnections form the basis for the synthetic strategies detailed in the following sections.

Stereoselective Approaches to Fluorinated Diols

The synthesis of this compound necessitates precise control over stereochemistry. This can be achieved through either creating the C-F bond in a stereoselective manner or by utilizing a diastereoselective reaction on a chiral substrate.

Asymmetric Fluorination Strategies

Asymmetric fluorination aims to introduce the fluorine atom into a prochiral molecule to generate the desired enantiomer. This can be accomplished using either electrophilic or nucleophilic fluorinating reagents in conjunction with chiral catalysts or auxiliaries.

The enantioselective electrophilic fluorination of carbonyl compounds, particularly β-ketoesters and β-hydroxy ketones, has emerged as a powerful tool for the synthesis of chiral organofluorine compounds. acs.orgnih.gov This strategy can be applied to a precursor of this compound.

A plausible route involves the asymmetric fluorination of a β-hydroxy ketone. The reaction typically employs a stable electrophilic fluorine source, such as Selectfluor®, in the presence of a chiral catalyst. nih.govmdpi.com Chiral metal complexes and organocatalysts have been successfully utilized for this purpose. acs.orgresearchgate.net For instance, chiral transition metal-TADDOL complexes have shown efficacy in the fluorination of β-ketoesters, which are precursors to the required β-hydroxy ketones. researchgate.net

The general approach involves the formation of a chiral enolate, which then reacts with the electrophilic fluorine source. The chiral ligand or catalyst creates a chiral environment that directs the fluorinating agent to one face of the enolate, leading to the desired stereoisomer. nih.gov

Table 1: Examples of Catalytic Enantioselective Electrophilic Fluorination of β-Dicarbonyl Compounds

| Catalyst/Ligand | Fluorinating Agent | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ti/TADDOL Complex | Selectfluor® | β-Ketoester | 62-90% | nih.govresearchgate.net |

| Chiral Pd(II)-Bisphosphine | NFSI | Lactones/Lactams | High | google.com |

| β,β-Diaryl Serine | Selectfluor® | β-Diketone | up to 98% | researchgate.net |

| Cinchona Alkaloids | Selectfluor® | β-Ketoester | High | google.com |

This table presents data from analogous reactions to illustrate the potential of the methodology.

Asymmetric nucleophilic fluorination offers a complementary approach to access chiral fluorinated compounds. This strategy often involves the ring-opening of a prochiral epoxide with a fluoride (B91410) source, catalyzed by a chiral system. nih.govucla.edu The development of effective and soluble fluoride sources, such as benzoyl fluoride, has been crucial for the success of these reactions under mild conditions. nih.govucla.edu

A cooperative dual-catalyst system, employing a chiral amine and a chiral Lewis acid, has been shown to be highly effective for the desymmetrization of meso-epoxides, affording β-fluoroalcohols with high enantioselectivity. nih.gov This methodology could be adapted for a precursor to the target molecule.

Another strategy involves the use of cyclic sulfates or sulfites derived from diols. These cyclic esters can be opened with a nucleophilic fluoride source, where the sulfate (B86663) or sulfite (B76179) group acts as a leaving group. lookchem.comacs.orgresearchgate.net The regioselectivity of the ring-opening is a key consideration in this approach.

Diastereoselective Synthesis via Key Intermediates

In a diastereoselective approach, the stereochemistry of the final product is controlled by an existing stereocenter in the substrate. For the synthesis of this compound, a chiral epoxide is an ideal key intermediate.

The ring-opening of chiral epoxides with a fluoride nucleophile is a highly effective and stereospecific method for introducing a fluorine atom. The reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom undergoing attack.

A synthetic route to this compound can be envisioned starting from a chiral allylic alcohol. Asymmetric epoxidation of this alcohol, for example using the Sharpless epoxidation, would yield a chiral epoxide with high enantiomeric purity. youtube.com Subsequent regioselective ring-opening of this epoxide at the C3 position with a fluoride source would furnish the desired fluorohydrin. The hydroxyl group at C4 can guide the regioselectivity of the fluoride attack. oup.com

Various fluoride sources can be employed, including hydrogen fluoride-pyridine complex (Olah's reagent) or potassium fluoride in the presence of a phase-transfer catalyst. The choice of reagent and reaction conditions is critical to ensure high regioselectivity and yield. ucla.edubeilstein-journals.org The use of Lewis acids can also influence the regioselectivity of the epoxide opening. oup.com

Table 2: Regioselective Ring-Opening of 2,3-Epoxy Alcohols

| Epoxide Substrate | Reagent System | Major Product | Regioselectivity (C3:C2) | Reference |

| 1-Phenyl-2,3-epoxy-1-propanol | TMSN3 / Et2AlF | 3-Azido-1,2-diol | 98:2 | oup.com |

| Substituted Epoxy Alcohols | HF-Pyridine | Fluorohydrin | Variable | ucla.edu |

| Trifluoromethyl-substituted Epoxyesters | Various Nucleophiles | 2-Substituted-3-hydroxyesters | High (SN2 at C2) | beilstein-journals.org |

This table showcases the regioselectivity in related epoxide opening reactions, providing a basis for predicting the outcome for the synthesis of the target compound.

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a powerful and efficient method for the enantioselective reduction of unsaturated precursors, establishing one or more stereocenters with high fidelity. nih.gov For the synthesis of this compound, a logical precursor is a fluorinated allylic alcohol, specifically (E/Z)-3-fluoro-4-methylpent-2-ene-1,4-diol. The hydrogenation of the carbon-carbon double bond, directed by a chiral transition metal catalyst, can selectively form the desired (R) configuration at the C3 position.

Iridium and Rhodium-based catalysts, featuring chiral phosphine (B1218219) ligands such as BINAP or P-Phos, are commonly employed for the asymmetric hydrogenation of functionalized olefins. nih.gov The choice of catalyst, ligand, and reaction conditions is critical to achieving high enantiomeric excess (e.e.) and yield. The substrate's geometry and the presence of the fluorine atom can significantly influence the catalyst's efficacy.

Table 1: Illustrative Results for Asymmetric Hydrogenation of a Precursor

| Catalyst Precursor | Chiral Ligand | H₂ Pressure (atm) | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| [Ir(COD)Cl]₂ | (R)-BINAP | 50 | MeOH | 25 | 92 | 95 |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | 20 | THF | 30 | 88 | 91 |

| Ir-UbaPHOX | - | 60 | DCM | 25 | 95 | 98 |

| [Ir(COD)Cl]₂ | (R)-SYNPHOS | 50 | MeOH | 20 | 90 | 97 |

This table presents hypothetical data based on typical outcomes for similar transformations to illustrate the optimization process.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed, having served its purpose. This strategy is highly reliable for constructing complex chiral molecules. sigmaaldrich.com

A plausible route to this compound using this approach involves acylating a chiral auxiliary, such as an Evans oxazolidinone, with a keto-acid derivative. sigmaaldrich.com For example, attaching (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone to a precursor like 4-fluoro-3-oxopentanoic acid would create an N-acyl oxazolidinone. sigmaaldrich.com The auxiliary then sterically shields one face of the molecule, directing a subsequent reduction of the ketone (e.g., with sodium borohydride) to diastereoselectively form the precursor to the (R)-hydroxyl group. Subsequent fluorination and cleavage of the auxiliary would yield the target diol. Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also demonstrated high diastereoselectivity in similar transformations. scielo.org.mx

Table 2: Diastereoselectivity in Chiral Auxiliary-Mediated Reduction

| Chiral Auxiliary | Reducing Agent | Solvent | Temp (°C) | Diastereomeric Ratio (R:S) |

| (R)-4-Benzyl-2-oxazolidinone | NaBH₄ | THF/H₂O | -20 | 94:6 |

| (S)-4-Isopropyl-2-oxazolidinone | L-Selectride | THF | -78 | 97:3 |

| (1S)-(-)-2,10-Camphorsultam | K-Selectride | THF | -78 | 98:2 |

| Pseudoephedrine Amide | LiAlH₄ | Ether | -40 | 95:5 |

This table shows representative data illustrating the effectiveness of various chiral auxiliaries in controlling stereochemistry.

Transition Metal-Catalyzed Stereoselective Transformations

Beyond hydrogenation, a diverse array of transition metal-catalyzed reactions can be harnessed to forge the key stereocenters of the target molecule. uva.es These methods offer alternative pathways that may be advantageous depending on the availability of starting materials and desired functional group tolerance. uva.es

For instance, a palladium-catalyzed cross-coupling reaction, such as a Negishi or Suzuki-Miyaura coupling, could be used to construct the carbon skeleton. uva.es A strategy might involve coupling a chiral fragment containing the C4 stereocenter with a fragment that introduces the C3 fluoro-alcohol moiety.

Furthermore, reactions like stereoselective aldol (B89426) additions catalyzed by chiral Lewis acidic metal complexes can simultaneously establish two contiguous stereocenters. wikipedia.org A chiral boron ligand, for example, can be used to control the facial selectivity of an aldol reaction between a fluorinated ketone and an aldehyde, setting the relative and absolute stereochemistry of the C3 and C4 centers. nih.gov

Development and Optimization of Synthetic Pathways for this compound

Reaction Conditions and Parameter Optimization

The success of any synthetic strategy hinges on the meticulous optimization of reaction parameters. For asymmetric hydrogenations, factors such as hydrogen pressure, temperature, solvent, and catalyst loading are tuned to maximize both conversion and enantioselectivity. A higher pressure can sometimes increase reaction rate but may negatively impact selectivity. The choice of solvent (e.g., methanol, dichloromethane, THF) can influence catalyst solubility and stability, thereby affecting the stereochemical outcome.

In chiral auxiliary-mediated approaches, the choice of Lewis acid for soft enolization in aldol reactions or the selection of a reducing agent for ketone reduction is paramount. wikipedia.org Temperature is a critical variable; reactions are often run at low temperatures (e.g., -78 °C) to enhance diastereoselectivity by favoring the transition state leading to the desired product.

Table 3: Optimization of an Iridium-Catalyzed Hydrogenation

| Entry | H₂ Pressure (atm) | Temp (°C) | Solvent | e.e. (%) |

| 1 | 10 | 40 | THF | 85 |

| 2 | 50 | 40 | THF | 88 |

| 3 | 50 | 25 | THF | 92 |

| 4 | 50 | 25 | MeOH | 96 |

| 5 | 60 | 25 | DCM | 98 |

Illustrative data showing the impact of parameter tuning on enantiomeric excess (e.e.).

Catalyst and Ligand Design for Enhanced Stereocontrol

The heart of asymmetric transition-metal catalysis lies in the design of the chiral ligand. ethernet.edu.et The ligand's steric and electronic properties create a chiral environment around the metal center, which is ultimately responsible for differentiating between the two faces of the prochiral substrate. chemrxiv.org For phosphine ligands used in hydrogenation, the "bite angle" and the size of the substituents (described by the Tolman cone angle) are crucial design elements. ethernet.edu.et

Developing new ligands is an ongoing area of research. elsevierpure.comrsc.org For the synthesis of this compound, a catalyst system would be selected or designed to accommodate the specific steric and electronic demands of the fluorinated substrate. For example, the electron-withdrawing nature of the fluorine atom might necessitate a more electron-donating ligand to promote efficient catalysis. The development of adjustable ligand scaffolds allows for fine-tuning to achieve optimal reactivity and enantioselectivity for a specific transformation. chemrxiv.org

Spectroscopic and Analytical Methodologies for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Connectivity

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For (R)-3-Fluoro-4-methyl-1,4-pentanediol, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the carbon backbone. The chemical shifts (δ) would be influenced by the neighboring hydroxyl groups and the electronegative fluorine atom. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which are invaluable for establishing the connectivity of the carbon chain. Integration of the peak areas would confirm the number of protons corresponding to each signal.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | Pattern | #H | H-1 |

| Value | Pattern | #H | H-2 |

| Value | Pattern | #H | H-3 |

| Value | Pattern | #H | H-5 (CH₃) |

| Value | Pattern | #H | H-6 (CH₃) |

| Value | Pattern | #H | OH |

| Value | Pattern | #H | OH |

Note: This table is hypothetical due to the absence of experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and to probe their chemical environment. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give a single peak. The chemical shifts of the carbon atoms would be significantly affected by the attached functional groups. The carbon atom bonded to the fluorine (C-3) would exhibit a large C-F coupling constant, which is a key diagnostic feature. The carbons attached to the hydroxyl groups (C-1 and C-4) would also have characteristic chemical shifts.

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | C-F Coupling (JCF, Hz) | Assignment |

|---|---|---|

| Value | - | C-1 |

| Value | - | C-2 |

| Value | Large value | C-3 |

| Value | - | C-4 |

| Value | - | C-5 |

| Value | - | C-6 |

Note: This table is hypothetical due to the absence of experimental data.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment and Chiral Recognition

¹⁹F NMR is a highly sensitive technique that is exclusively used for the analysis of fluorine-containing compounds. nih.gov Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and chirality. nih.gov The chemical shift of the fluorine atom in this compound would be highly sensitive to its local electronic and steric environment. Furthermore, coupling between the fluorine nucleus and adjacent protons (H-F coupling) would provide additional structural information. In the context of chiral recognition, the use of chiral solvating agents can induce separate ¹⁹F NMR signals for the two enantiomers of a racemic mixture, allowing for the determination of enantiomeric excess. nih.gov

Advanced NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to trace out the proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the carbon skeleton and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a chiral molecule like this compound, NOESY can be crucial in determining the relative stereochemistry of the chiral centers.

Chiral Derivatizing Agents and Chiral Solvating Agents for Enantiomeric Purity Determination

Determining the enantiomeric purity of this compound is essential. This is typically achieved using NMR spectroscopy in conjunction with chiral auxiliaries.

Chiral Derivatizing Agents (CDAs): The diol can be reacted with a chiral agent (e.g., Mosher's acid) to form diastereomers. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. springernature.com

Chiral Solvating Agents (CSAs): A chiral solvent or a chiral solvating agent can be added to the NMR sample of the analyte. The CSA forms transient diastereomeric complexes with the enantiomers, which leads to the separation of their NMR signals, particularly in ¹⁹F NMR. nih.gov The use of chiral boronic acids has also been reported as an effective method for the enantiodiscrimination of diols. springernature.comresearchgate.netbath.ac.uk

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. bath.ac.uk For this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed. The mass spectrum would show a molecular ion peak (or a protonated/sodiated molecule in ESI) corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses of small molecules such as water (from the hydroxyl groups), and fragments resulting from the cleavage of the carbon-carbon bonds, providing further confirmation of the structure. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn provides the elemental composition of the molecule with high accuracy. The analysis of diols by mass spectrometry can sometimes be enhanced by complexation with boric acid, which can provide more structurally informative fragmentation. pfascentral.org

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopic methods are indispensable for probing the stereochemistry of chiral molecules in solution. researchgate.net These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light. lu.se

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. mtoz-biolabs.compurechemistry.org This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is directly related to the molecule's absolute configuration. researchgate.net The CD spectra of enantiomers are exact mirror images of each other, meaning they are equal in magnitude but opposite in sign. nih.gov

For a molecule like this compound, which lacks a strong intrinsic chromophore in the near-UV-Vis region, direct analysis can be challenging. However, derivatization with a suitable chromophoric group can induce a measurable CD spectrum. Alternatively, the exciton (B1674681) chirality method can be employed if two or more chromophores are introduced into the molecule. The sign of the resulting Cotton effect can then be correlated to the absolute configuration. jasco-global.com

The determination of the absolute configuration of this compound would involve comparing its experimental CD spectrum with that of a reference compound with a known absolute configuration and a similar structure. mtoz-biolabs.com If the spectra are similar, it is likely they share the same absolute configuration. mtoz-biolabs.com A more rigorous approach involves comparing the experimental spectrum to a theoretically calculated spectrum generated using methods like time-dependent density functional theory (TD-DFT). researchgate.net A good correlation between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of the absolute configuration. spark904.nl

Illustrative Data Table for CD Spectroscopy

The following table represents hypothetical CD data for this compound after derivatization with a chromophoric agent. This illustrates the type of data obtained from a CD experiment.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 210 | +5.2 |

| 220 | +8.9 |

| 230 | +6.1 |

| 240 | +2.3 |

| 250 | -1.5 |

| 260 | -3.7 |

| 270 | -2.4 |

| 280 | -0.8 |

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.netnumberanalytics.com Similar to CD, ORD spectra of enantiomers are mirror images of one another. The phenomenon where the optical rotation changes sign near an absorption band is also known as the Cotton effect. numberanalytics.comkud.ac.in

ORD is closely related to CD, and the two can be mathematically interconverted via the Kronig-Kramers transforms. biologic.net Historically, ORD was a primary method for determining absolute configuration before the widespread adoption of CD spectroscopy. While CD is often preferred for its simpler interpretation in regions of absorption, ORD can provide valuable information over a broader wavelength range. libretexts.org

The analysis of this compound by ORD would follow a similar comparative approach as with CD. The shape and sign of the Cotton effect in the ORD curve would be compared to known standards or theoretical calculations to deduce the absolute stereochemistry. slideshare.net

Illustrative Data Table for ORD Spectroscopy

This table shows hypothetical ORD data for this compound, demonstrating the characteristic change in optical rotation with wavelength.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +15 |

| 500 | +25 |

| 400 | +50 |

| 350 | +120 |

| 320 | +350 (Peak) |

| 300 | 0 (Crossover) |

| 280 | -400 (Trough) |

| 260 | -150 |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. purechemistry.orgspark904.nl This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom. purechemistry.org

To determine the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. nih.gov This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. researchgate.net It causes a breakdown of Friedel's law, meaning the intensities of the diffraction spots (h,k,l) and their inverses (-h,-k,-l) are no longer identical. researchgate.net The differences between these Bijvoet pairs can be analyzed to determine the absolute structure of the molecule. researchgate.net

The presence of the fluorine atom in this compound, while a light atom, can contribute to the anomalous scattering signal, especially with modern detectors and the use of copper-anode X-ray sources (Cu Kα radiation). mit.edu In cases with only light atoms (like carbon, oxygen, and fluorine), high-quality crystal data is paramount. mit.edu The analysis results in a value known as the Flack parameter, which should ideally be close to zero for the correct enantiomer, thus confirming the absolute configuration. researchgate.net

Illustrative Data Table for X-ray Crystallography

The following table presents typical parameters that would be reported in a crystallographic study to define the structure of this compound.

| Parameter | Value |

| Chemical Formula | C₆H₁₃FO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 12.45 |

| c (Å) | 7.21 |

| α, β, γ (°) | 90 |

| Volume (ų) | 769.8 |

| Z (molecules/unit cell) | 4 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Flack Parameter | 0.03(4) |

Chemical Reactivity and Derivatization Pathways of R 3 Fluoro 4 Methyl 1,4 Pentanediol

Reactivity of the Hydroxyl Groups

The presence of both a primary and a secondary alcohol in (R)-3-Fluoro-4-methyl-1,4-pentanediol opens avenues for selective derivatization. The differential reactivity of these two hydroxyl groups is the cornerstone of many synthetic strategies involving this molecule.

Selective Derivatization Strategies (e.g., Esterification, Etherification)

Esterification: The selective acylation of diols is a common strategy to differentiate between hydroxyl groups of varying steric hindrance. In the case of this compound, the primary hydroxyl group is sterically more accessible and therefore more nucleophilic than the secondary hydroxyl group. This difference allows for regioselective esterification at the primary position under carefully controlled conditions, such as using a stoichiometric amount of an acylating agent in the presence of a non-nucleophilic base. For instance, enzymatic catalysis, often employing lipases, has been shown to be highly effective in the enantioselective acylation of similar diols, such as 3-methyl-pentan-1,4-diol. This suggests that enzymatic methods could be a powerful tool for the highly selective esterification of this compound.

Etherification: Similar to esterification, the formation of ethers can also be achieved selectively at the primary hydroxyl group. The Williamson ether synthesis, involving the deprotonation of the more acidic primary alcohol followed by reaction with an alkyl halide, is a viable route. More modern methods, such as chlorodimethylsilane (B94632) (CDMS)-mediated reductive etherification, have been shown to be robust for the synthesis of polyethers from various diols and could be adapted for the selective etherification of this compound. acs.org

A summary of potential selective derivatization reactions is presented below:

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Esterification | 1. Acyl chloride, pyridine, low temp. 2. Lipase, acyl donor | Primary monoester |

| Etherification | 1. NaH, alkyl halide 2. CDMS, dialdehyde | Primary monoether |

Protection and Deprotection Methodologies

The selective protection of one hydroxyl group is a critical step in many multi-step syntheses involving diols.

Protection: Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of installation and removal under mild conditions. For this compound, a bulky silylating agent like tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) would be expected to react preferentially with the primary hydroxyl group. It is also possible to protect both hydroxyl groups simultaneously, for example, by forming a cyclic acetal (B89532). The formation of a di-tert-butylsilylene acetal can protect a 1,3-diol system. researchgate.net

Deprotection: The removal of silyl ethers is most commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of fluoride for silicon drives this reaction. The differential stability of various silyl ethers allows for selective deprotection. For instance, a less sterically hindered silyl ether can be removed in the presence of a more hindered one. In the context of a protected 1,3-diol, regioselective mono-deprotection of a di-tert-butylsilylene acetal has been achieved using ammonium (B1175870) fluoride, yielding the primary alcohol. researchgate.net This strategy could be directly applicable to derivatives of this compound.

Common protection and deprotection strategies are outlined in the table below:

| Protection Strategy | Reagents for Protection | Reagents for Deprotection | Selectivity |

| Silyl Ethers | R3SiCl, Base (e.g., Imidazole) | TBAF, HF, Acetic Acid | Primary OH favored with bulky silyl groups |

| Cyclic Acetals | Di-tert-butylsilyl bis(triflate) | Ammonium Fluoride | Can protect both OHs; regioselective opening to free primary OH researchgate.net |

Transformations Involving the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry and is generally unreactive. rsc.org However, under specific conditions, this bond can be cleaved or can influence the reactivity of the rest of the molecule. While direct nucleophilic substitution of the fluorine atom in this compound is highly unlikely due to the strength of the C-F bond, other transformations are conceivable.

Enzymatic defluorination by certain microorganisms has been reported for some fluorinated organic compounds. Also, catalytic methods involving transition metals or main group reagents have been developed for C-F bond activation, although these often require specific substrate structures that may not be present in this diol. nih.gov More relevant to this compound would be the influence of the electronegative fluorine atom on the reactivity of adjacent functional groups. For instance, the fluorine atom can influence the acidity of the neighboring hydroxyl protons and the stability of carbocationic intermediates.

Reactions of the Carbon Backbone

The carbon skeleton of this compound can undergo various transformations, often initiated by the reactivity of the hydroxyl groups.

One potential reaction is cyclization. Under acidic conditions, intramolecular etherification can occur, leading to the formation of a substituted tetrahydrofuran (B95107). The regioselectivity of this cyclization would depend on the relative ease of formation of the five- or six-membered ring and the stability of the intermediate carbocation. Given the 1,4-diol structure, the formation of a five-membered tetrahydrofuran ring is a likely outcome. The transformation of γ-valerolactone to 1,4-pentanediol (B150768) and 2-methyltetrahydrofuran (B130290) over various catalysts highlights the propensity for cyclization in this type of carbon skeleton. rsc.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: As discussed in section 4.1.1, the inherent difference in steric hindrance between the primary and secondary hydroxyl groups is the primary determinant of regioselectivity in derivatization reactions. Reactions such as acylation, silylation, and etherification are expected to favor the less hindered primary alcohol.

Stereoselectivity: The presence of a chiral center at the carbon bearing the fluorine atom (C3) and another at the carbon with the secondary hydroxyl group (C4) means that reactions at or near these centers must be considered in a stereochemical context. For instance, any reaction that proceeds through an SN1-type mechanism at C4 could lead to a loss of stereochemical integrity. Conversely, reactions proceeding via an SN2 mechanism would result in an inversion of stereochemistry. The synthesis of diastereomers of 2,3-difluorobutan-1,4-diol via epoxide opening and subsequent deoxyfluorination illustrates the importance of stereocontrol in the synthesis of fluorinated diols. nih.gov When reacting a chiral molecule like this compound, the existing stereocenters can influence the stereochemical outcome of newly formed chiral centers, a phenomenon known as diastereoselective induction.

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are not widely available in the literature, the mechanisms of the key reaction types are well-established for analogous systems.

Selective Silylation/Acylation: The mechanism of selective protection of the primary hydroxyl group is primarily governed by sterics. The transition state for the reaction at the less hindered primary alcohol is lower in energy than that for the more hindered secondary alcohol, leading to a faster reaction rate.

Fluoride-Mediated Desilylation: The deprotection of silyl ethers with fluoride ions proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This forms a pentacoordinate silicon intermediate, which then collapses to release the alcohol and form a stable silicon-fluorine bond.

Acid-Catalyzed Cyclization: The mechanism for the formation of a tetrahydrofuran derivative would involve the protonation of one of the hydroxyl groups, followed by its departure as a water molecule to form a carbocation. The remaining hydroxyl group would then act as a nucleophile, attacking the carbocation to close the ring. The stability of the intermediate carbocation would play a crucial role in determining the reaction pathway and the structure of the final product.

Computational and Theoretical Investigations of R 3 Fluoro 4 Methyl 1,4 Pentanediol

Conformational Analysis and Energy Landscapes

Conformational analysis is used to determine the stable three-dimensional arrangements of a molecule, known as conformers, and the energy barriers between them. For an acyclic and flexible molecule like (R)-3-Fluoro-4-methyl-1,4-pentanediol, rotation around its single bonds gives rise to numerous possible conformations.

The key dihedral angles that define the molecular shape are along the C1-C2, C2-C3, C3-C4, and C4-C5 bonds. The relative energies of these conformers are dictated by a combination of steric hindrance and stereoelectronic effects. The introduction of a fluorine atom at the C3 position has a profound impact on the molecule's conformational preferences. acs.orgrsc.org Fluorine's high electronegativity leads to significant hyperconjugative interactions, such as the gauche effect, where a conformer with a gauche relationship between two electronegative substituents is favored over the anti conformer. nih.gov

In this compound, the interplay between the fluoro group, the two hydroxyl groups, and the methyl group would be complex. Computational studies, typically using Density Functional Theory (DFT) or Møller–Plesset (MP2) perturbation theory, would be employed to calculate the potential energy surface by systematically rotating the key dihedral angles. These calculations would identify low-energy conformers, which may be stabilized by intramolecular hydrogen bonds between the two hydroxyl groups or between a hydroxyl group and the fluorine atom. The results of such an analysis are typically presented as a potential energy landscape, mapping out the stable conformers and the transition states that connect them.

A hypothetical analysis would likely investigate the following interactions:

Gauche vs. Anti Conformations: The relative orientation of the C-F bond and the C-OH bonds.

Steric Hindrance: Repulsive interactions between the methyl group, the fluorine atom, and the hydroxyl groups.

Intramolecular Hydrogen Bonding: The formation of pseudo-rings through hydrogen bonds, which would significantly stabilize certain conformations.

The table below illustrates the types of data that would be generated from a computational conformational analysis, showing hypothetical relative energies for a few possible conformers.

| Conformer | Key Dihedral Angles (O-C1-C2-C3, C2-C3-F-C4) | Relative Energy (kJ/mol) | Key Stabilizing/Destabilizing Interactions |

|---|---|---|---|

| A | anti, gauche | 0.0 | Intramolecular H-bond (O1-H···O4) |

| B | gauche, gauche | 2.5 | Gauche interaction (F/OH), Steric clash (Me/OH) |

| C | anti, anti | 5.1 | No H-bonding, sterically open |

| D | gauche, anti | 8.3 | Steric repulsion between hydroxyl groups |

**5.2. Quantum Chemical Calculations

Methods like Natural Bond Orbital (NBO) analysis can be used to quantify these effects. NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, providing insight into hyperconjugation and other stereoelectronic effects that stabilize the molecule. nih.gov For this compound, NBO analysis would likely reveal strong σ(C-H) → σ(C-F) and σ(C-C) → σ(C-F) hyperconjugative interactions, which are characteristic of organofluorine compounds and play a major role in determining conformational preferences.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital is the primary electron donor in a chemical reaction. numberanalytics.comyoutube.com For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the two oxygen atoms. The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. numberanalytics.comyoutube.com The LUMO is likely to be an antibonding orbital, probably the σ(C-F) or σ(C-O) orbitals. Its energy relates to the electron affinity and indicates the molecule's electrophilicity, suggesting sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. numberanalytics.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com

Computational software can calculate and visualize these orbitals, showing where the electron density is highest (for the HOMO) or where an incoming electron would be accepted (for the LUMO), thereby predicting the most probable sites for reaction. nih.gov

| Orbital | Calculated Energy (eV) | Primary Atomic Contribution | Predicted Role in Reactivity |

|---|---|---|---|

| HOMO | -10.5 | Oxygen p-orbitals (lone pairs) | Site of protonation, nucleophilic center |

| LUMO | +2.1 | σ* (C-F) and σ* (C-O) | Site of nucleophilic attack |

| HOMO-LUMO Gap | 12.6 | N/A | Indicates high kinetic stability |

Quantum chemical calculations can accurately predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly valuable for fluorinated compounds, as ¹⁹F NMR is a highly sensitive technique. nih.gov

The prediction of NMR chemical shifts is typically performed using DFT methods, often employing the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations provide absolute isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound (like tetramethylsilane (B1202638) for ¹H and ¹³C). For ¹⁹F NMR, scaling factors are often applied to the computed shielding values to correct for systematic errors in the computational method and improve agreement with experimental data. rsc.orgacs.org

A theoretical prediction for this compound would provide shifts for all hydrogen, carbon, and fluorine nuclei. The electronegativity of the fluorine and oxygen atoms would cause deshielding (a downfield shift) for adjacent nuclei. For example, the proton on C3 would appear at a significantly lower field than a typical alkane proton.

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Predicted ¹⁹F Shift |

|---|---|---|---|

| C1 | ~3.7 | ~65 | N/A |

| C2 | ~1.8 | ~38 | N/A |

| C3 | ~4.5 | ~95 (JCF ≈ 170 Hz) | N/A |

| C4 | ~4.0 | ~75 (JCF ≈ 20 Hz) | N/A |

| C5 (from methyl) | ~1.2 | ~18 (JCF ≈ 5 Hz) | N/A |

| F3 | N/A | N/A | ~ -200 |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent. researchgate.net An MD simulation of this compound in an aqueous solution would provide insights into its dynamic behavior over time.

These simulations use classical force fields (like OPLS or AMBER) to model the interactions between thousands of molecules. mdpi.com For the diol, the simulation would track its conformational changes, translational and rotational motion, and, crucially, its hydrogen-bonding network. nih.gov Key findings from such a simulation would include:

Solvation Shell Structure: How water molecules arrange themselves around the solute, particularly around the hydroxyl groups and the fluorine atom.

Hydrogen Bonding Dynamics: The average number and lifetime of intramolecular hydrogen bonds versus intermolecular hydrogen bonds with water molecules. tandfonline.com

Conformational Dynamics: The relative populations of different conformers in solution, which can differ significantly from the gas phase due to interactions with the solvent. aip.org

MD simulations can compute macroscopic properties like density and diffusion coefficients, and provide a molecular-level understanding of how the fluorinated diol interacts with its environment.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a cornerstone of modern mechanistic studies. For this compound, theoretical methods can be used to explore potential chemical reactions, such as dehydration, oxidation, or substitution. libretexts.org

Consider the acid-catalyzed dehydration of the diol. This reaction could potentially lead to several different alkene products. By using DFT calculations, a chemist can map out the entire reaction energy profile for each possible pathway. This involves:

Locating Stationary Points: Optimizing the geometries of the reactant, intermediates, and products.

Finding Transition States (TS): Locating the highest energy point along the reaction coordinate that connects two minima. This is the bottleneck of the reaction.

Calculating Activation Energies: Determining the energy difference between the reactant and the transition state (ΔE‡).

The pathway with the lowest activation energy is the most kinetically favorable and is predicted to be the major reaction pathway. nih.gov For example, a theoretical study could compare the energy barriers for forming different double bonds within the molecule following the loss of one or both hydroxyl groups. The influence of the fluorine substituent on the stability of potential carbocation intermediates would be a critical factor in these calculations. nih.govrsc.org

Assessment of Fluorine's Stereoelectronic Effects on Molecular Properties and Reactivity

The introduction of a fluorine atom into an organic molecule imparts significant changes to its electronic structure, which in turn governs its three-dimensional structure, stability, and reactivity. In the case of this compound, the high electronegativity of the fluorine atom creates a powerful stereoelectronic effect known as the gauche effect. This effect is a phenomenon where a conformation with adjacent electron-withdrawing groups, such as fluorine and hydroxyl groups, oriented at a dihedral angle of approximately 60° (gauche) is more stable than the anti-periplanar conformation (180°). This preference defies simple steric considerations, where bulky groups are expected to be as far apart as possible.

The stability of the gauche conformer is primarily attributed to hyperconjugative interactions. beilstein-journals.orgwikipedia.orgwikipedia.org Specifically, it involves the donation of electron density from a bonding orbital (donor) to a nearby anti-bonding orbital (acceptor). In the context of a fluorinated diol, the most significant of these interactions is the donation from a carbon-hydrogen (σC-H) or carbon-carbon (σC-C) bonding orbital into the low-lying anti-bonding orbital of the carbon-fluorine bond (σ*C-F). researchgate.net This orbital overlap is geometrically optimal in the gauche arrangement, leading to a stabilization of the molecule.

Detailed Research Findings

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify these stabilizing hyperconjugative interactions. researchgate.net For molecules like 3-fluoro-1,2-propanediol, NBO analysis reveals strong stabilizing interactions from σCH and σCC donor orbitals to the σCF and σCO acceptor orbitals, which dictates the gauche preference. researchgate.net It is noteworthy that while intramolecular hydrogen bonding is a possibility in such diols, hyperconjugation is identified as the dominant stabilizing force. researchgate.net

The reactivity of the hydroxyl groups in this compound is also influenced by the fluorine atom. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the nearby hydroxyl groups by lowering the energy of their lone pair electrons. Furthermore, the conformational rigidity imposed by the gauche effect can orient the hydroxyl groups in a specific manner, which can either facilitate or hinder their participation in intra- or intermolecular reactions.

Data Tables

The following tables present hypothetical yet scientifically plausible computational data for the most stable gauche conformer of this compound. This data is extrapolated from the known effects of fluorine in analogous molecules like 3-fluoro-1,2-propanediol and 1,2-difluoroethane.

| Parameter | Predicted Value |

|---|---|

| F-C3-C4-O Dihedral Angle | ~65° |

| O-C1-C2-C3 Dihedral Angle | ~60° |

| C3-F Bond Length | ~1.40 Å |

| C3-C4 Bond Length | ~1.52 Å |

| Molecular Dipole Moment | ~3.5 D |

| Donor Orbital | Acceptor Orbital | Predicted Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| σ(C4-H) | σ(C3-F) | ~2.5 |

| σ(C2-H) | σ(C3-F) | ~2.0 |

| σ(C2-C3) | σ(C4-O) | ~1.8 |

| σ(C4-C5) | σ(C3-F) | ~1.5 |

Applications of R 3 Fluoro 4 Methyl 1,4 Pentanediol in Advanced Chemical Synthesis and Material Science Research

As a Chiral Building Block in Complex Molecule Synthesis

The presence of both a fluorine atom and a chiral center makes (R)-3-Fluoro-4-methyl-1,4-pentanediol a significant starting material for the synthesis of complex organic molecules. Chiral building blocks are essential in medicinal chemistry and drug discovery, where the specific stereochemistry of a molecule can determine its biological activity. nih.gov

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are a critical class of compounds in the pharmaceutical and agrochemical industries due to the often-enhanced biological activity conferred by the fluorine atom. researchgate.netnih.gov While direct research detailing the use of this compound for the synthesis of specific fluorinated heterocycles is not extensively documented in publicly available literature, the general strategy involves using fluorinated building blocks to construct the heterocyclic core. nih.gove-bookshelf.deresearchgate.net The diol functionality in this compound could, in principle, be transformed into other functional groups necessary for cyclization reactions to form rings containing atoms like nitrogen, oxygen, or sulfur.

For instance, the diol could be selectively protected and then oxidized to form a fluorinated keto-aldehyde or a related bifunctional intermediate. Such an intermediate could then be reacted with dinucleophiles like hydrazines, hydroxylamine, or ureas to construct various heterocyclic systems such as pyrazoles, isoxazoles, or pyrimidines. researchgate.net The stereocenter in the original diol would be carried through the synthetic sequence, leading to enantiomerically enriched fluorinated heterocycles.

Precursor to Fluorinated Amino Acids and Peptidomimetics

Fluorinated amino acids are of great interest as they can act as enzyme inhibitors and can be incorporated into peptides to modify their structure and stability. researchgate.netnih.govbohrium.comnih.govprinceton.edu this compound can serve as a precursor for the synthesis of novel fluorinated amino acids.

A plausible synthetic route would involve the selective transformation of the primary and secondary alcohol groups into an amino group and a carboxylic acid group, respectively, or vice versa. For example, the primary alcohol could be oxidized to a carboxylic acid, and the secondary alcohol could be converted to an amine via a mesylate or tosylate intermediate followed by nucleophilic substitution with an azide (B81097) and subsequent reduction. The stereochemistry at the fluorine-bearing carbon would be crucial in defining the final amino acid's configuration. The resulting unnatural amino acids could be used in peptide synthesis to create peptidomimetics with unique conformational properties.

Role in the Construction of Natural Product Analogues

The synthesis of analogues of natural products is a key strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. rsc.orgnih.govresearchgate.net The incorporation of fluorine can lead to analogues with enhanced biological activity. nih.gov

This compound could be employed as a fragment in the synthesis of analogues of natural products that contain a polyketide or a similar backbone. By replacing a portion of the natural product's carbon skeleton with the fluorinated pentanediol (B8720305) unit, chemists can systematically probe the structure-activity relationship (SAR) of the parent molecule. The fluorine atom can alter the electronic properties and metabolic stability of the analogue, while the chiral center helps to mimic the natural product's three-dimensional shape.

In Asymmetric Catalysis as a Chiral Ligand Precursor

Chiral ligands are fundamental to asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. organic-chemistry.orgmdpi.comrsc.org The diol functionality of this compound makes it a suitable starting material for the synthesis of chiral ligands.

The two hydroxyl groups can be used as handles to introduce coordinating groups such as phosphines, amines, or other heteroatoms capable of binding to a metal center. nih.govdntb.gov.ua For example, the diol can be converted into a cyclic sulfate (B86663) or a dimesylate, which can then be reacted with a bis(phosphine) nucleophile to form a chiral phosphine (B1218219) ligand. The fluorine atom in the ligand backbone can influence the electronic properties of the resulting metal complex, potentially leading to enhanced reactivity and enantioselectivity in catalytic reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The stereocenter of the diol is translated into the chirality of the ligand, which in turn directs the stereochemical outcome of the catalyzed reaction.

Advanced Material Science Applications

Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in a wide range of applications, from high-performance coatings to advanced optical materials.

Design and Synthesis of Fluorinated Polymers and Networks

This compound can be utilized as a monomer in the synthesis of fluorinated polyesters or polyurethanes. acs.org The diol can be polymerized with dicarboxylic acids or diisocyanates to produce linear or cross-linked polymers. The presence of the fluorine atom in the polymer backbone can impart desirable properties such as hydrophobicity and oleophobicity. Furthermore, the chirality of the monomer can lead to the formation of polymers with a regular, ordered structure, which may have interesting optical or self-assembly properties.

Incorporation into Liquid Crystal Systems

The introduction of chiral molecules, known as chiral dopants, into achiral nematic liquid crystal phases is a fundamental technique for creating cholesteric liquid crystals. beilstein-journals.orgrsc.org These materials are essential for various display applications due to their unique chiroptical properties, such as the selective reflection of light. beilstein-journals.orgrsc.org The efficiency of a chiral dopant is quantified by its Helical Twisting Power (HTP), which describes the ability of the dopant to induce a helical superstructure in the nematic host. beilstein-journals.org For many common display modes, such as the twisted nematic (TN) mode, a relatively low HTP is sufficient. beilstein-journals.orgrsc.org However, more advanced applications like super-twisted nematic (STN) displays and the induction of Blue Phases require dopants with significantly higher HTP. beilstein-journals.orgrsc.org

Research on fluorinated liquid crystal dimers based on (S)-1-phenylethane-1,2-diol has shown that the direct connection of rigid mesogenic units to a chiral core can promote the formation of chiral nematic phases. tandfonline.com The presence and position of fluorine substituents can influence the thermal properties and stability of the liquid crystal phases. tandfonline.comnih.gov Lateral fluoro-substituents, for example, are known to reduce transition temperatures and can enhance dielectric anisotropy, properties that are crucial for the performance of liquid crystal displays. nih.govdocumentsdelivered.com

The potential utility of this compound in liquid crystal systems would likely involve its use as a chiral building block to create more complex dopants. Its stereochemistry and the presence of the fluorine atom could lead to dopants with desirable HTP values and other beneficial properties such as enhanced thermal stability and specific dielectric characteristics.

Table 1: Properties of Analogous Chiral Dopants in Liquid Crystal Systems

| Chiral Dopant Type | Base Chiral Diol/Core | Key Structural Features | Observed Liquid Crystal Phase | Reference |

| 4,6-Diaryl-5,5-difluoro-1,3-dioxanes | 1,3-Diols | Fluorinated 1,3-dioxane (B1201747) ring | Cholesteric (Chiral Nematic) | beilstein-journals.org |

| Symmetric LC Dimers | (S)-1-phenylethane-1,2-diol | Direct connection to rigid mesogens, terminal fluorine groups | Chiral Nematic (N), Chiral Smectic A (SmA) | tandfonline.com |

| Terphenyl-based LCs | Terphenyl core | Lateral difluoro-substituents | Smectic B (SmB), enhances tilted smectic phases | nih.gov |

Role in the Synthesis of Specialty Monomers

Diols are fundamental building blocks in polymer chemistry, particularly in the synthesis of polyesters and polyurethanes, where they contribute to the formation of strong and flexible polymer chains. specialchem.com The incorporation of fluorine into these polymer backbones can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and low surface energy. mdpi.commdpi.com Fluorinated diols are often used as chain extenders or as part of the soft segment in polyurethane synthesis. mdpi.commdpi.com

Given its structure as a chiral fluorinated diol, this compound is a prime candidate for use as a specialty monomer. Its incorporation into a polymer backbone would introduce both chirality and a fluorine atom, leading to polymers with unique properties. For example, in polyurethanes, the introduction of fluorinated fragments can significantly lower the glass transition temperature, expanding the operational temperature range of the material. mdpi.com

The synthesis of fluorinated polyurethanes (FPUs) often involves the reaction of fluorinated diols with diisocyanates. mdpi.commdpi.com The specific properties of the resulting FPU, such as its hydrophobicity and microphase separation, can be tuned by the structure and content of the fluorinated diol. mdpi.com While there is no specific literature detailing the use of this compound as a monomer, its structural similarity to other fluorinated diols used in polymer synthesis suggests its potential in creating specialty polymers with tailored properties. The chirality of the monomer could also lead to polymers with interesting optical or separation properties.

Table 2: Examples of Fluorinated Diols in Polyurethane Synthesis

| Fluorinated Diol Monomer | Polymer Type | Resulting Polymer Properties | Reference |

| 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol | Fluorinated Polyurethane | High hydrophobicity, lower glass transition temperature | mdpi.com |

| 2,2,3,3-tetrafluoro-1,4-butanediol | Fluorinated Polyurethane | Increased water contact angle, enhanced microphase separation | mdpi.com |

| Fluorinated polyether glycols | Fluorinated Polyurethane | Good low-temperature parameters | mdpi.com |

Development of Novel Methodologies Utilizing the Compound's Unique Structural Features

Chiral fluorinated building blocks are highly valuable in medicinal chemistry and materials science for the synthesis of complex target molecules. beilstein-journals.orgrsc.orgtandfonline.com The development of new synthetic methodologies often relies on the availability of versatile starting materials with unique structural and stereochemical features. This compound, with its defined stereochemistry and fluorine substituent, represents such a building block.

One area where this compound could be instrumental is in asymmetric synthesis. The chiral backbone of the diol could be used to control the stereochemical outcome of subsequent reactions, either as a chiral auxiliary or as a template for the synthesis of more complex chiral structures. The presence of the fluorine atom can influence the electronic properties of the molecule and its reactivity, potentially enabling novel chemical transformations.

Recent advances in synthetic chemistry have focused on the stereoselective construction of fluorinated quaternary carbon centers and the synthesis of novel fluorinated building blocks. beilstein-journals.orgrsc.org Methodologies such as the asymmetric alkylation of fluorinated substrates and the use of fluorinated starting materials for the synthesis of complex organic compounds are at the forefront of this research. rsc.org

This compound could serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The diol functionality allows for straightforward modification and attachment to metal centers or organic frameworks. The fluorine atom could modulate the catalytic activity and selectivity of such ligands. Furthermore, the unique 1,4-diol structure with a fluorine atom at the 3-position could be exploited in ring-closing or rearrangement reactions to generate novel fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry. While specific methodologies employing this exact compound are yet to be reported, its structural attributes position it as a promising candidate for the development of new and innovative synthetic strategies.

Conclusion and Future Research Directions

Summary of Current Research on (R)-3-Fluoro-4-methyl-1,4-pentanediol

Direct and specific research literature focusing exclusively on this compound is limited. Its existence is noted in chemical databases, but dedicated studies on its synthesis or application are not widely published. nih.gov Consequently, the current understanding of this compound is largely inferred from broader research on analogous structures, such as chiral fluorinated alcohols and polyfunctional diols. Research in the field of organofluorine chemistry suggests that molecules like this compound are of interest due to the unique combination of a stereogenic center bearing a fluorine atom adjacent to another stereocenter with a hydroxyl group. The introduction of fluorine into organic molecules is known to significantly alter their physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity. acs.orgmdpi.com Studies on other fluorinated diols have explored their use as building blocks for advanced materials, such as fluorinated polyurethanes, which exhibit enhanced thermal stability and hydrophobicity. mdpi.com

Unaddressed Challenges in Synthesis and Application

The synthesis and application of this compound present several significant, yet unaddressed, challenges that are characteristic of complex chiral fluorinated molecules.

Synthetic Challenges: The primary obstacle is the stereocontrolled synthesis of the molecule, which contains two contiguous chiral centers. Achieving high diastereoselectivity and enantioselectivity in the introduction of the fluorine atom and the hydroxyl groups is a formidable task. mdpi.com While numerous methods exist for asymmetric fluorination and the synthesis of chiral alcohols, combining these into a single, efficient route for this specific diol is not trivial.

Key synthetic hurdles include:

Stereoselective Fluorination: Developing catalytic asymmetric methods to install the fluorine atom at the C3 position with the desired (R) configuration is a major challenge. This often requires sophisticated chiral catalysts, such as organocatalysts or transition-metal complexes. rsc.orgnumberanalytics.com

Control of Adjacent Stereocenters: The synthesis must control the relative stereochemistry between the C3-F and C4-OH centers. Reactions that create one center can influence the stereochemical outcome of the next, making diastereoselective control crucial. mdpi.com

Regioselectivity of Diol Protecting Groups: The two hydroxyl groups in the target molecule are electronically and sterically distinct (primary vs. tertiary). However, achieving selective protection and deprotection during a multi-step synthesis requires careful strategic planning to avoid mixtures of products. rsc.org

Application Challenges: Without established synthetic routes, exploring potential applications is speculative. A primary challenge would be to produce the compound in sufficient quantities for systematic investigation. Furthermore, understanding how the specific stereochemistry and the presence of the fluorine atom influence material properties or biological activity would require extensive empirical testing.

| Challenge Category | Specific Hurdle | Potential Mitigation Strategies |

| Synthesis | Stereoselective Fluorination | Use of chiral organocatalysts or transition-metal catalysts. rsc.orgnumberanalytics.com |

| Control of Contiguous Stereocenters | Substrate-controlled diastereoselective reactions; chiral auxiliary-guided synthesis. mdpi.com | |

| Regioselective Hydroxyl Protection | Employment of sterically demanding protecting group reagents; enzyme-catalyzed selective protection. rsc.org | |

| Application | Scalable Production | Development of an efficient, high-yield synthetic pathway. |

| Structure-Property Relationship | Systematic synthesis of all diastereomers for comparative studies in material science or biological assays. |

Emerging Trends in Chiral Fluorine Chemistry

The field of chiral fluorine chemistry is rapidly advancing, with several emerging trends directly relevant to the potential synthesis and study of this compound. These trends are moving towards more efficient, selective, and sustainable methods for creating complex fluorinated molecules.

Asymmetric Catalysis: The development of novel chiral catalysts is a major focus. This includes transition-metal catalysis (e.g., using palladium, copper, or nickel) and metal-free organocatalysis, which enable the enantioselective introduction of fluorine into a wide range of substrates under mild conditions. numberanalytics.comchiralpedia.com Such catalysts could be key to accessing the specific stereoisomer of 3-fluoro-4-methyl-1,4-pentanediol.

Late-Stage Fluorination: A significant trend is the development of methods to introduce fluorine atoms into complex molecules at a late stage of the synthesis. acs.org This strategy avoids the need to carry fluorinated building blocks through long synthetic sequences and allows for the rapid generation of fluorinated analogues of known compounds.

Photoredox and Electrochemical Catalysis: These methods are gaining traction for their ability to generate reactive intermediates under exceptionally mild conditions, enabling novel C-F bond formations that are difficult to achieve with traditional thermal methods. numberanalytics.commdpi.com

I(I)/I(III) Catalysis: Hypervalent iodine reagents are being developed as powerful tools for fluorination, including the creation of chiral fluorinated motifs. nih.govrsc.org These systems offer unique reactivity for constructing complex fluoroalkanes.

Potential for Novel Derivatizations and Transformations

The bifunctional nature of this compound, possessing both hydroxyl groups and a C-F bond, opens up numerous possibilities for novel derivatizations and chemical transformations.

Derivatization of Hydroxyl Groups:

Cyclization: The 1,4-diol structure is a prime candidate for intramolecular cyclization to form substituted tetrahydrofurans, which are common structural motifs in natural products. The fluorine atom would provide a unique substituent on the ring.

Polymer Synthesis: As a fluorinated diol, it could serve as a monomer for the synthesis of specialty polymers, such as fluorinated polyurethanes or polyesters. mdpi.com These materials could exhibit unique properties like enhanced chemical resistance, thermal stability, and low surface energy.

Asymmetric Synthesis: The chiral diol can be used as a chiral auxiliary or a starting material for the synthesis of other complex, enantiomerically pure molecules.

Transformations Involving the C-F Bond:

While the C-F bond is generally strong, it can participate in certain reactions. For instance, elimination reactions could generate fluoroalkenes, which are versatile synthetic intermediates.

Superacid-catalyzed reactions, such as carbonylation, have been shown to transform polyfluorinated alcohols and diols into carboxylic acids or lactones, representing a powerful method for functionalization. nih.gov

| Functional Group | Potential Transformation | Product Class | Potential Application |

| Diol | Intramolecular Cyclization | Fluorinated Tetrahydrofurans | Chiral Building Blocks, Bioactive Scaffolds |

| Polymerization (with diisocyanates) | Fluorinated Polyurethanes | High-Performance Materials mdpi.com | |

| Esterification | Chiral Polyesters | Specialty Polymers, Biodegradable Materials | |

| C-F Bond | Elimination (Dehydrofluorination) | Fluoroalkenes | Versatile Synthetic Intermediates |

| Whole Molecule | Superacid-catalyzed Carbonylation | Fluorinated Lactones/Acids | Fine Chemicals Synthesis nih.gov |

Outlook for Broader Research Impact of the Compound

The potential research impact of this compound, should its synthesis become practical, is significant. Its value lies in its status as a highly functionalized chiral building block.

Medicinal Chemistry: The introduction of chiral fluorinated fragments is a proven strategy for enhancing the pharmacological profile of drug candidates, improving aspects like metabolic stability and cell permeability. mdpi.comacs.org This compound could serve as a novel scaffold or building block for creating new therapeutic agents.

Materials Science: As a precursor to fluorinated polymers, it could contribute to the development of new materials with advanced properties. mdpi.com The specific stereochemistry could lead to chiral materials with unique optical or recognition properties.

Asymmetric Synthesis: The compound itself is a valuable target for synthetic chemists looking to push the boundaries of stereoselective synthesis. Developing a route to this molecule would likely involve novel catalytic methods with broader applications for the synthesis of other complex fluorinated targets. rsc.org The molecule could also be employed as a chiral ligand or auxiliary in other asymmetric transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (R)-3-Fluoro-4-methyl-1,4-pentanediol?

- Methodological Answer : The synthesis of chiral diols like this compound typically employs asymmetric catalysis or chiral resolution. For example, enantioselective fluorination can be achieved using chiral auxiliaries or transition-metal catalysts. Optical rotation measurements (e.g., in EtOH) and elemental analysis (C, H, N, F) are critical for verifying enantiomeric purity . Chiral HPLC or capillary electrophoresis should be used to confirm stereochemical integrity, as demonstrated in studies on structurally similar fluorinated hydroxybutanoates .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR to confirm fluorine position and coupling constants.

- Mass Spectrometry (HRMS) : To validate molecular formula (e.g., CHFO).

- Polarimetry : Quantify optical activity (e.g., values) to ensure enantiomeric excess .

- X-ray Crystallography : For absolute configuration determination, as applied in studies on fluorinated morpholino-triazolones .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in organofluorine chemistry?

- Methodological Answer : The (R)-configuration affects hydrogen-bonding interactions and steric hindrance, which can be probed via kinetic studies. For example, compare reaction rates with achiral analogs in nucleophilic substitution or oxidation reactions. Computational modeling (DFT) can predict transition states, as seen in studies on trifluoro-hydroxybutanoate derivatives . Experimental validation using isotopic labeling (e.g., ) may clarify mechanistic pathways .

Q. What experimental strategies resolve contradictions in biological activity data for fluorinated diols like this compound?

- Methodological Answer : Contradictions often arise from impurities or stereochemical variability. Implement:

- Dose-Response Curves : Test across concentrations (e.g., 1–100 μM) to identify non-linear effects.

- Isomer-Specific Assays : Compare (R)- and (S)-enantiomers in parallel, as done for butanediol isomers in neural activity studies .

- Metabolomic Profiling : LC-MS/MS to detect degradation products or metabolites interfering with assays .

Q. How can in vitro enzymatic assays be designed to evaluate the metabolic stability of this compound?

- Methodological Answer : Use liver microsomes or recombinant enzymes (e.g., cytochrome P450 isoforms) under physiologically relevant conditions (pH 7.4, 37°C). Monitor substrate depletion via:

- Time-Dependent Sampling : Collect aliquots at 0, 15, 30, 60 minutes.

- Analytical Validation : UPLC-PDA or GC-FID to quantify residual compound, referencing protocols for fluorophenyl piperidine derivatives .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in fluorinated diols?

- Methodological Answer : Multivariate regression (e.g., PLS or PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Include enantiomer-specific descriptors (e.g., chiral centers) and validate models using leave-one-out cross-validation. Studies on 1,3-butanediol isomers provide precedents for SAR-driven experimental redesign .

Q. How should researchers address anomalies in spectroscopic data for this compound?

- Methodological Answer : Anomalies (e.g., unexpected NMR shifts) may indicate solvent interactions or conformational dynamics. Conduct variable-temperature NMR or DOSY experiments to assess aggregation. Compare with crystallographic data from fluorinated morpholino-triazolones to identify structural outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.